molecular formula C22H24FN3O2 B14951665 N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-propoxybenzamide

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-propoxybenzamide

Cat. No.: B14951665
M. Wt: 381.4 g/mol
InChI Key: ZUEHONTZXCRISG-UHFFFAOYSA-N
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Description

N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-propoxybenzamide is a synthetic organic compound characterized by its unique structural features. This compound contains a fluorophenyl group, a pyrazole ring, and a propoxybenzamide moiety, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-propoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole derivative.

    Attachment of the Propoxybenzamide Moiety: The final step involves the coupling of the pyrazole derivative with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-methoxybenzamide
  • N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-ethoxybenzamide
  • N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-butoxybenzamide

Uniqueness

N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-propoxybenzamide

InChI

InChI=1S/C22H24FN3O2/c1-4-13-28-20-11-7-18(8-12-20)22(27)24-21-15(2)25-26(16(21)3)14-17-5-9-19(23)10-6-17/h5-12H,4,13-14H2,1-3H3,(H,24,27)

InChI Key

ZUEHONTZXCRISG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)F)C

Origin of Product

United States

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